![molecular formula C15H16N4O2S B2611269 (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173489-87-6](/img/structure/B2611269.png)
(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a benzo[d]thiazole ring (a fused ring system containing a benzene ring and a thiazole ring). The presence of the methoxy group and the dimethyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrazole and benzo[d]thiazole rings suggests a polycyclic structure, and the “E” in the name suggests the presence of a double bond in the E (trans) configuration .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and benzo[d]thiazole rings, as well as the methoxy and dimethyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy group and the aromatic rings could impact its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been explored in various synthetic pathways, leading to the development of different derivatives with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) demonstrated the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the importance of structural modifications to achieve desired biological properties (Hassan, Hafez, & Osman, 2014). Similarly, Koyioni, Manoli, and Koutentis (2014) focused on the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines, indicating the versatility of such compounds in forming various heterocyclic structures (Koyioni, Manoli, & Koutentis, 2014).
Biological Activity
The biological activity of similar compounds has been a significant focus in research. Gein et al. (2019) explored the analgesic, anti-inflammatory, and antimicrobial activities of pyrazole derivatives, demonstrating the potential therapeutic applications of these compounds (Gein et al., 2019). Furthermore, Basavarajaiah and Mruthyunjayaswamy (2008) studied the antimicrobial activity of substituted-thiazole-2-semicarbazides and their derivatives, contributing to the understanding of their potential as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives and studying their properties. For example, Khutova et al. (2013) investigated the reaction of pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to various derivatives with different properties (Khutova et al., 2013). In another study, Kosheleva et al. (2016) presented the synthesis of substituted pyrazolo[3,4-d]pyrimidines, further illustrating the compound's utility in creating diverse heterocyclic compounds (Kosheleva et al., 2016).
Antimicrobial and Anticancer Applications
The compound and its derivatives have shown promise in antimicrobial and anticancer applications. Palkar et al. (2017) designed and synthesized novel analogs with significant antibacterial activity, highlighting their potential as promising antibacterial agents (Palkar et al., 2017). Additionally, El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives as potential anti-inflammatory agents with minimum ulcerogenic activity, suggesting their potential in therapeutic applications (El‐Hawash & El-Mallah, 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-5-6-11(21-4)12-13(9)22-15(18(12)2)17-14(20)10-7-8-16-19(10)3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMBNLAMOOQKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=NN3C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-Ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2611191.png)
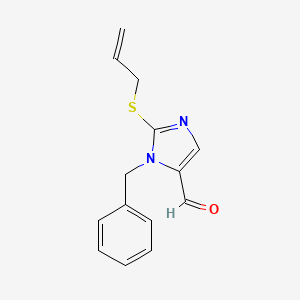
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2611194.png)
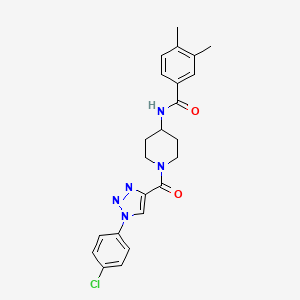
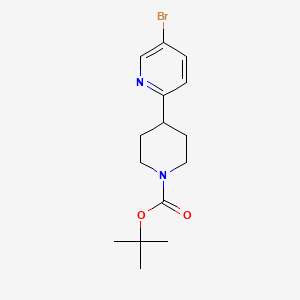
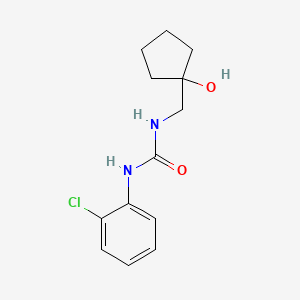
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)
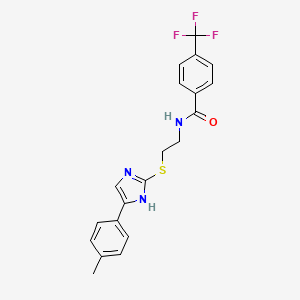
![1-(indolin-1-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2611205.png)
![6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride](/img/structure/B2611206.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2611207.png)
![5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2611209.png)